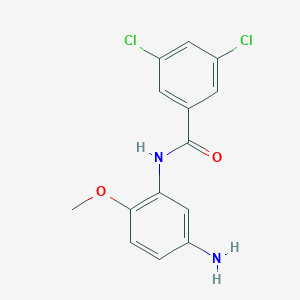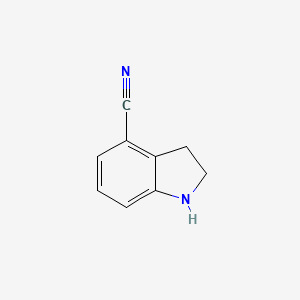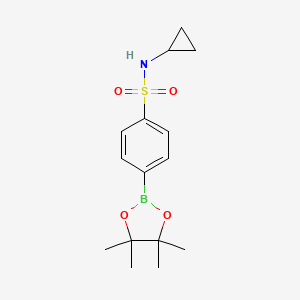
N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide (5-AMDCB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 312.2 g/mol. 5-AMDCB has been found to have a number of biochemical and physiological effects, as well as a wide range of potential applications in scientific research. It is also known for its advantageous properties for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Steel
One application of compounds similar to N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide is in the field of corrosion inhibition. Studies have shown that compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole are effective in inhibiting corrosion in steel, particularly in acidic environments. These compounds achieve high efficiency in corrosion prevention, indicating their potential utility in industrial applications (Bentiss et al., 2009).
Herbicidal Activity
Another area of application is in agriculture, where derivatives of this compound, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as effective herbicides. These compounds have shown activity against various grasses, offering potential utility in managing vegetation in agricultural settings (Viste et al., 1970).
Antiproliferative Activity
Research has also explored the antiproliferative properties of related compounds in cancer research. For example, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophenes have been studied for their tumor-selective properties, indicating their potential as novel cancer treatments. These compounds have shown effectiveness against specific tumor cell types, such as leukemia/lymphoma, prostate, and kidney tumor cells (Thomas et al., 2017).
Insecticidal Activity
Additionally, certain pyridine derivatives, which are structurally related, have demonstrated insecticidal properties. For instance, compounds like sodium 5-acetyl-3-amino-4-(4'-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate showed notable aphidicidal activities, suggesting their potential use in pest control (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-3-2-11(17)7-12(13)18-14(19)8-4-9(15)6-10(16)5-8/h2-7H,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKXZMPSMXHQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)




![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)




